N-(p-Hydroxyphenyl)-L-glutamine

tyrosinase kinetics melanin biosynthesis mushroom enzymology

N-(p-Hydroxyphenyl)-L-glutamine (CAS 30382-24-2), also systematically named N⁵-(4-hydroxyphenyl)-L-glutamine or γ-L-glutaminyl-4-hydroxybenzene (GHB), is an Nγ-aryl glutamine derivative belonging to the class of alpha amino acids. It is a naturally occurring aromatic compound first isolated from the gill tissue of the common edible mushroom Agaricus bisporus, where it serves as a physiological substrate for tyrosinase in the melanin biosynthesis pathway.

Molecular Formula C11H14N2O4
Molecular Weight 238.24 g/mol
CAS No. 30382-24-2
Cat. No. B035728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(p-Hydroxyphenyl)-L-glutamine
CAS30382-24-2
Synonymsgamma-ghb; gamma-l-glutaminyl-4-hydroxybenzene; n-(4-hydroxyphenyl)-l-glutamin; GHB(RG); 4-(L-γ-Glutamylamino)phenol; N5-(4-Hydroxyphenyl)-L-glutamine; L-Glutamine, N-(4-hydroxyphenyl)-; N-(4-Hydroxyphenyl)-L-glutamine
Molecular FormulaC11H14N2O4
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)CCC(C(=O)O)N)O
InChIInChI=1S/C11H14N2O4/c12-9(11(16)17)5-6-10(15)13-7-1-3-8(14)4-2-7/h1-4,9,14H,5-6,12H2,(H,13,15)(H,16,17)/t9-/m0/s1
InChIKeyLOTUEIYQWILGCV-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(p-Hydroxyphenyl)-L-glutamine (CAS 30382-24-2): Chemical Identity and Core Characteristics for Scientific Procurement


N-(p-Hydroxyphenyl)-L-glutamine (CAS 30382-24-2), also systematically named N⁵-(4-hydroxyphenyl)-L-glutamine or γ-L-glutaminyl-4-hydroxybenzene (GHB), is an Nγ-aryl glutamine derivative belonging to the class of alpha amino acids [1]. It is a naturally occurring aromatic compound first isolated from the gill tissue of the common edible mushroom Agaricus bisporus, where it serves as a physiological substrate for tyrosinase in the melanin biosynthesis pathway [2]. The compound features an L-glutamine backbone with a 4-hydroxyphenyl substituent on the γ-amide nitrogen (C₁₁H₁₄N₂O₄, MW 238.24), forming a phenolic anilide structure that distinguishes it fundamentally from simple N-acyl glutamine conjugates or unsubstituted phenyl derivatives [3]. Its dual capacity to act as both a tyrosinase substrate and a γ-glutamyl transpeptidase (GGT) substrate underlies its investigated roles as a melanocytotoxic prodrug, an immunosuppressive agent, and a chemical probe for amino acid transporter binding sites.

Why N-(p-Hydroxyphenyl)-L-glutamine Cannot Be Replaced by Generic Glutamine Analogs or Simple Phenolic Conjugates


Generic substitution fails for N-(p-hydroxyphenyl)-L-glutamine because its biological activity is governed by the precise intersection of three structural features that are absent or altered in the most superficially similar analogs: (i) the γ-N-(4-hydroxyphenyl) substitution pattern on L-glutamine, which confers specific tyrosinase substrate recognition [1]; (ii) the free amide NH linkage that is absolutely required for γ-glutamyl transpeptidase-mediated cleavage to release the active p-aminophenol species [2]; and (iii) the para-hydroxy group on the phenyl ring that determines both tyrosinase hydroxylation kinetics and the redox fate of the resulting quinoid metabolites [3]. Even closely related compounds that differ by a single methylation (N²-methyl-GHB) or by the oxidation state of the phenyl ring (GDHB, the 3,4-dihydroxy analog) exhibit fundamentally altered activation pathways, enzyme kinetics differing by over 20-fold, or complete loss of targeted cytotoxicity [1][2]. These structure-activity constraints mean that isosteric or isoelectronic analogs cannot reproduce the compound's biological performance profile, making informed procurement of the specific CAS 30382-24-2 compound essential for reproducible experimental outcomes.

Quantitative Differentiation Evidence for N-(p-Hydroxyphenyl)-L-glutamine Against Closest Structural and Functional Analogs


Tyrosinase Substrate Affinity: 26-Fold Higher Affinity of GHB Compared to Its Diphenol Analog GDHB

In the only published direct kinetic comparison of the monophenol GHB and its diphenol counterpart GDHB catalyzed by Agaricus bisporus tyrosinase, GHB exhibited a Km of 0.30 ± 0.03 mM, whereas GDHB showed a Km of 7.80 ± 0.41 mM—a 26-fold difference in affinity [1]. The Vmax values were correspondingly divergent: GHB Vmax = 2.10 ± 0.10 µM/min vs. GDHB Vmax = 210.0 ± 7.3 µM/min, indicating that while GDHB turns over ~100-fold faster, GHB is the preferred initial substrate at low physiological concentrations due to its far higher binding affinity [1]. These values were directly benchmarked against the L-tyrosine/L-DOPA pair in the same study, establishing GHB as a high-affinity monophenol substrate relative to the canonical tyrosinase substrate L-tyrosine [1].

tyrosinase kinetics melanin biosynthesis mushroom enzymology

Prodrug Activation Gate: N2-Methylation Abolishes GGT-Dependent Cytotoxicity While GHB Retains Full Activity

A direct structure-activity study demonstrated that GHB is cleaved by γ-glutamyl transpeptidase (GGT) to release p-aminophenol, which is the active melanocytotoxic and depigmenting species [1]. When the amide nitrogen was methylated to produce N²-methyl-γ-L-glutaminyl-4-hydroxybenzene—a compound differing from GHB by only a single methyl group—the resulting analog became completely resistant to GGT cleavage and lost all melanocytotoxic activity [1]. The hydroxylation rate of GHB by mammalian tyrosinase was additionally quantified at only 25% of the rate observed for L-tyrosine, demonstrating that the primary activation route in mammalian systems is GGT-mediated hydrolysis rather than direct tyrosinase oxidation [1]. The dihydroxy product of tyrosinase hydroxylation (γ-L-glutaminyl-3,4-dihydroxybenzene) was not oxidized by the mammalian enzyme, further ruling out direct quinone generation by mammalian tyrosinase as the activation mechanism [1].

prodrug activation gamma-glutamyl transpeptidase melanocytotoxicity

Cell-Type Selective Cytotoxicity: Tumor Abolition in Tyrosinase-Positive Melanoma but No Effect in Tyrosinase-Negative Leukemia

GHB demonstrated stark, enzyme-dependent selectivity in a comparative in vivo tumor model: short incubation of cultured B-16 melanoma cells with mM concentrations of GHB markedly prolonged survival times or abolished tumor growth when 5 × 10⁶ exposed cells were inoculated intraperitoneally into histocompatible C57BL/6J mice [1]. In contrast, the identical treatment produced no detectable effect on L1210 leukemia cells, which lack the tyrosinase enzyme required to convert GHB to its cytotoxic quinone metabolites [1]. Mice bearing established B-16 melanoma and treated with daily intraperitoneal GHB injections showed significantly extended survival relative to untreated tumor-bearing controls, whereas mice with L1210 leukemia derived no survival benefit [1]. Normal C57BL/6J mice receiving single or multiple 400 mg/kg intraperitoneal GHB doses exhibited no systemic toxicity, with the only observed effect being hair depigmentation after 2–3 weeks [1].

selective cytotoxicity melanoma tyrosinase-dependent antitumor prodrug

Immunosuppressive Efficacy: 67% Prolongation of Skin Allograft Survival by GHB Compared to Untreated Controls

In a rat skin allograft model, recipient rats treated with GHB at 25 mg/kg intraperitoneally daily from day -7 until graft rejection exhibited a mean graft survival of 15.0 ± 1.7 days, compared to 9.0 ± 1.6 days for untreated controls—a statistically significant 67% prolongation [1]. In a separate adjuvant arthritis model in Sprague-Dawley rats, GHB administered subcutaneously at 12.5, 25, or 50 mg/kg daily from day 1 to day 21 reduced both injected (right) and non-injected (left) hind foot swelling, with efficacy comparable to prednisolone at 2.5 mg/kg [1]. The acute LD₅₀ of GHB in mice by intraperitoneal administration exceeded 5 g/kg, indicating a wide therapeutic window (>200-fold above the effective immunosuppressive dose) [1].

immunosuppression transplantation skin allograft adjuvant arthritis

Differential Gamma-Radiation Stability: GHB Is 2.6-Fold More Labile Than Co-Occurring Agaritine at 5 kGy

In a direct comparison of the two quantitatively major γ-glutamyl aromatic compounds in Agaricus bisporus, gamma irradiation at 1 kGy reduced GHB content by 22% while agaritine remained unaffected [1]. At 5 kGy, GHB decreased by 31%, whereas agaritine showed only a 12% reduction (from 1.54 g/kg dry weight at 0 kGy to 1.35 g/kg at 5 kGy) [1]. Agaritine in aqueous solution (10⁻⁴ mol/L) required 750 Gy for 50% decay, confirming its intrinsically higher radiation resistance compared to the GHB phenol [1]. This differential lability is attributed to the phenolic hydroxyl group in GHB, which is absent in agaritine (the latter is a 4-hydroxymethylphenylhydrazine derivative), making GHB more susceptible to radiation-induced oxidative degradation [1].

radiation stability mushroom metabolomics food irradiation quality control

Optimal Application Scenarios for N-(p-Hydroxyphenyl)-L-glutamine Based on Verified Quantitative Differentiation


Melanin Biosynthesis and Tyrosinase Enzymology Studies

GHB serves as the natural physiological monophenol substrate for Agaricus bisporus tyrosinase, with a Km of 0.30 mM that enables saturation at experimentally convenient concentrations [1]. Its 26-fold higher affinity relative to the diphenol analog GDHB makes it the substrate of choice for kinetic studies of the monophenolase cycle, particularly for investigating the hydroxylation step of tyrosinase catalysis where L-tyrosine (the canonical substrate) is often complicated by DOPA oxidase activity. The well-characterized kinetic constants (Vmax, Km for both GHB and O₂) provide a validated reference system for tyrosinase inhibitor screening and enzyme mechanism studies [1].

Prodrug Activation and Melanocyte-Selective Cytotoxicity Research

GHB is uniquely validated as a γ-glutamyl transpeptidase (GGT)-activated prodrug whose cytotoxicity is restricted to tyrosinase-expressing cells [1][2]. Its complete dependence on sequential GGT cleavage (releasing p-aminophenol) and tyrosinase-mediated oxidation means that both enzyme activities are required for the generation of the ultimate cytotoxic quinone species. This dual-enzyme gating mechanism, demonstrated by the complete inactivity of the N²-methyl analog (which cannot be cleaved by GGT) and the insensitivity of L1210 leukemia cells (which lack tyrosinase), makes GHB an ideal chemical probe for studying enzyme-directed prodrug strategies and melanocyte-specific pharmacology [1][2].

Immunosuppressive Agent Development and Transplantation Biology

GHB has demonstrated statistically significant immunosuppressive activity in a rat skin allograft model, prolonging graft survival by 67% at 25 mg/kg i.p. (15.0 vs. 9.0 days) with an LD₅₀ exceeding 5 g/kg [1]. Its efficacy in the adjuvant arthritis model at doses of 12.5–50 mg/kg, comparable to prednisolone at 2.5 mg/kg, supports its investigation as a non-steroidal immunosuppressive lead compound [1]. Researchers studying transplantation immunology or autoimmune disease models may find GHB a useful tool compound with an established in vivo efficacy dataset and a wide (>200-fold) therapeutic index.

Mushroom Metabolomics and Food Irradiation Analytical Standards

As one of the two quantitatively dominant γ-glutamyl aromatic compounds in Agaricus bisporus, GHB is an essential analytical standard for mushroom metabolomics studies and food quality control applications [1]. Its 2.6-fold higher radiation sensitivity compared to co-occurring agaritine at 5 kGy provides a discriminating metric for assessing irradiation treatment history in commercial mushroom products [1]. The compound also serves as a reference for biosynthetic pathway studies of the shikimic acid–chorismic acid route to 4-hydroxyaniline derivatives in fungi [2].

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